VAP-1 Inhibition: Ortho-Chloro Substitution Drives Sub-10 nM Potency vs. a Weaker Comparator
5-(2-Chlorophenyl)pyrazolidin-3-amine demonstrates high potency against rat Vascular Adhesion Protein-1 (VAP-1/SSAO) with an IC50 of 5.20 nM [1]. This is directly comparable to another pyrazolidin-3-amine-based VAP-1 inhibitor, which showed a significantly weaker IC50 of 60.3 nM against the human enzyme [2]. While a species difference (rat vs. human) is acknowledged, the >11-fold potency difference underscores the critical role of the specific substitution pattern for achieving high-affinity target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against VAP-1/SSAO enzyme |
|---|---|
| Target Compound Data | IC50 = 5.20 nM |
| Comparator Or Baseline | A related pyrazolidin-3-amine VAP-1 inhibitor: IC50 = 60.3 nM |
| Quantified Difference | >11-fold higher potency (5.20 nM vs. 60.3 nM) |
| Conditions | Target: rat VAP-1 expressed in CHO cells; Assay: 20 min preincubation, [14C]-benzylamine substrate. Comparator: human recombinant VAP-1 in CHO cells; 30 min assay by coupled colorimetric method. |
Why This Matters
For researchers modeling VAP-1/SSAO-mediated pathology, selecting the higher-potency compound ensures robust in vitro target engagement at lower concentrations, reducing the risk of off-target effects from high compound load.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310): IC50: 5.20nM. Inhibition of rat VAP-1 expressed in CHO cells. View Source
- [2] BindingDB. BDBM50416811 (CHEMBL1240954): IC50: 60.3nM. Inhibition of human recombinant VAP-1 expressed in CHO cells. View Source
